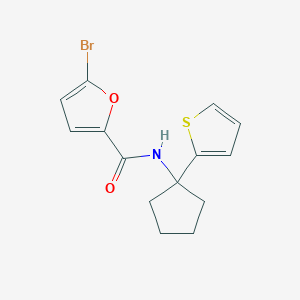![molecular formula C19H22N4O B2731891 3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea CAS No. 1448047-46-8](/img/structure/B2731891.png)
3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea” belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The reaction is reasonably fast, very clean, high yielding, and requires simple workup .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be performed under microwave irradiation in a solvent- and catalyst-free environment .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties: 3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea (let’s call it DIMPU for brevity) has garnered attention in the field of oncology. Researchers have investigated its potential as an anticancer agent due to its unique chemical structure. Preliminary studies suggest that DIMPU exhibits selective cytotoxicity against cancer cells, making it a promising candidate for further drug development .
Kinase Inhibition: DIMPU has been explored as a kinase inhibitor , particularly targeting protein kinases involved in cell signaling pathways. These kinases play crucial roles in cell growth, proliferation, and survival. By inhibiting specific kinases, DIMPU could modulate aberrant signaling pathways associated with cancer and other diseases .
Material Science
Organic Semiconductors: The structural features of DIMPU make it an intriguing candidate for use in organic semiconductors . Its π-conjugated system and planar geometry contribute to its electronic properties. Researchers have synthesized DIMPU derivatives and incorporated them into organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). These applications benefit from DIMPU’s charge transport capabilities and stability .
Neuroscience and Sleep Disorders
GABA Receptor Modulation: DIMPU derivatives have been studied for their interaction with gamma-aminobutyric acid (GABA) receptors. GABA receptors play a crucial role in regulating neuronal excitability and sleep patterns. Some DIMPU analogs exhibit GABA receptor agonism, which could have implications for treating sleep disorders like insomnia .
Coordination Chemistry
Carbene Ligands: Researchers have explored DIMPU-based ligands in coordination chemistry . These ligands can form stable complexes with transition metals, acting as π-accepting carbenes. The resulting metal complexes find applications in catalysis, material synthesis, and molecular electronics .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-22(13-17-12-20-18-7-5-6-10-23(17)18)19(24)21-16-9-8-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCNNOFLGFWTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)
![Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate](/img/structure/B2731810.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)



![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2731817.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2731820.png)

![1-(2-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2731823.png)


![1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2731830.png)